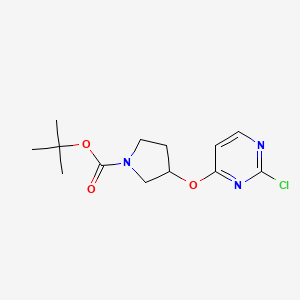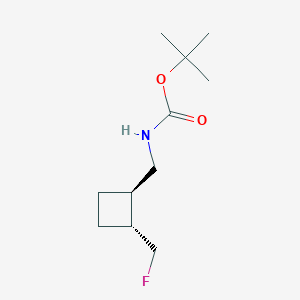
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dichloro-5-methoxybenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosphorus oxychloride and sodium benzenesulfonate. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring, influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with an amine may yield a sulfonamide derivative .
Scientific Research Applications
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride: Similar structure but with different positions of chlorine and methoxy groups.
4-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituents, leading to different reactivity and applications.
Uniqueness
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a distinct electronic environment on the benzene ring, affecting its chemical behavior .
Properties
Molecular Formula |
C7H5Cl3O3S |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
InChI Key |
LIQSFCGREJVYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)


![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
